molecular formula C8H7F3N2O2 B1410207 Methyl 2-amino-6-(trifluoromethyl)isonicotinate CAS No. 1227562-16-4

Methyl 2-amino-6-(trifluoromethyl)isonicotinate

Cat. No.: B1410207
CAS No.: 1227562-16-4
M. Wt: 220.15 g/mol
InChI Key: PQGFRGPLVFXBDK-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-(trifluoromethyl)isonicotinate (CAS: 1034131-63-9) is a pyridine derivative featuring a methyl ester at the 4-position (isonicotinate), an amino group at position 2, and a trifluoromethyl (CF₃) group at position 6. This compound is structurally distinct due to the electron-donating amino group and the electron-withdrawing CF₃ group, which create a unique electronic environment. Such properties make it valuable in pharmaceutical and agrochemical research, where substituent positioning and electronic effects influence reactivity and bioactivity .

Properties

IUPAC Name

methyl 2-amino-6-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-5(8(9,10)11)13-6(12)3-4/h2-3H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGFRGPLVFXBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nucleophilic Substitution on Pyridine Derivatives

Method Overview:

  • Reacting 2-bromo-6-trifluoromethylpyridine with ammonia or amines to introduce the amino group at the 2-position.
  • Esterification of the pyridine-3-carboxylic acid derivative with methyl alcohol to form the methyl ester.

Research Findings:

  • A typical procedure involves reacting 2-bromo-6-trifluoromethylpyridine with ammonia in ethanol under reflux conditions, followed by esterification with methyl alcohol in the presence of a catalyst like sulfuric acid or via direct methylation using methyl iodide or dimethyl sulfate.

Data Table:

Step Reagents Conditions Yield Notes
Nucleophilic substitution 2-bromo-6-trifluoromethylpyridine + ammonia Reflux in ethanol ~70-80% High selectivity for amino group
Esterification Pyridine carboxylic acid + methyl alcohol Acid catalysis, reflux ~85-90% Efficient methylation

Microwave-Assisted Synthesis

Method Overview:

  • Microwave irradiation accelerates regioselective methoxylation and amino substitution.
  • Reaction of methyl 2-bromo-6-trifluoromethylpyridine with ammonia or amines under microwave conditions at elevated temperatures (~150°C).

Research Findings:

  • Microwave-assisted methods significantly reduce reaction times and improve yields, with reported yields exceeding 80% for key intermediates.

Data Table:

Step Reagents Conditions Yield Reference
Microwave amino substitution 2-bromo-6-trifluoromethylpyridine + ammonia Microwave at 150°C, 30 min >80% ,
Microwave esterification Pyridine acid + methyl alcohol Microwave at 140°C, 20 min 85%

Flow Chemistry Approaches

Method Overview:

  • Continuous flow reactors enable controlled, scalable synthesis.
  • Sequential reactions: nitrile formation, amination, and esterification.

Research Findings:

  • Combining flow and batch processes enhances safety and yields, with high purity products obtained efficiently.

Data Table:

Step Reagents Conditions Yield Reference
Flow nitrile formation Pyridine derivatives + cyanide sources 150°C, continuous flow 75-85%
Flow amination Nitrile intermediates + ammonia 120°C, 1 hour 80%

Notable Synthesis Protocols

Method from Citrazinic Acid (Patented Process)

  • Starting from citrazinic acid, chlorination yields 2,6-dichloroisonicotinic acid.
  • Subsequent selective dechlorination produces 2-chloroisonicotinate, which can be converted into the target compound via nucleophilic substitution with ammonia and methylation steps.

Synthesis from 2-Chloro-3-cyano-6-methylpyridine

  • Reacted with ammonia in ethanol at high temperature (170°C) in autoclaves.
  • Followed by methylation or amination to form methyl 2-amino-6-(trifluoromethyl)isonicotinate.

Summary of Key Data

Parameter Data
Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
Typical Reaction Temperature 120–170°C
Reaction Time 15 minutes to 7 hours depending on method
Yield Range 70–90%

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-amino-6-(trifluoromethyl)isonicotinate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in targeting various diseases, particularly viral infections and cancer.

Antiviral Activity

Research indicates that compounds derived from this compound exhibit antiviral properties. For instance, it is utilized in synthesizing inhibitors for viral replication mechanisms, making it a candidate for drug development against viruses like HIV and hepatitis C.

Anticancer Properties

Studies have identified that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells. The exact mechanisms are still under investigation, but preliminary results suggest that these compounds interfere with cellular signaling pathways involved in cancer progression .

Agricultural Applications

In agriculture, this compound has been explored for its potential as a pesticide or herbicide due to its structural similarity to known agrochemicals.

Pesticide Development

The compound has been investigated for its efficacy against various pests and pathogens affecting crops. Its trifluoromethyl group enhances biological activity, making it a potent candidate for developing new pest control agents .

Synthesis and Biological Evaluation

A study focused on synthesizing ethyl derivatives of this compound demonstrated significant cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent .

CompoundActivityReference
Ethyl 2-amino-6-(trifluoromethyl)isonicotinateCytotoxicity against cancer cells
This compoundAntiviral properties

Environmental Impact Assessment

An environmental assessment highlighted the metabolite profile of this compound, suggesting low persistence in soil and groundwater, which is beneficial for its use as an agrochemical .

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate

  • Structure : Hydroxyl group at position 2, CF₃ at position 6, and methyl ester at position 4 (isonicotinate).
  • Molecular Formula: C₈H₆F₃NO₃.
  • The 2-oxo group (observed in SMILES) introduces keto-enol tautomerism, affecting stability and reactivity .

Methyl 2-chloro-6-(trifluoromethyl)nicotinate

  • Structure : Chloro substituent at position 2, CF₃ at position 6, and methyl ester at position 3 (nicotinate).
  • Molecular Formula: C₈H₅ClF₃NO₂.
  • Key Differences :
    • The chloro group acts as a leaving group, enabling nucleophilic substitution reactions (e.g., amination to yield the target compound).
    • The nicotinate (3-position ester) alters the ring’s electronic distribution compared to isonicotinate derivatives .

Methyl 2-(trifluoromethyl)isonicotinate

  • Structure : CF₃ group at position 2 (exact substituent at position 6 unspecified), methyl ester at position 4.
  • Molecular Formula: C₈H₆F₃NO₂.
  • Key Differences: The electron-withdrawing CF₃ at position 2 may deactivate the ring toward electrophilic substitution, contrasting with the amino group’s electron-donating effects. Similarity score of 0.74 suggests structural divergence from the target compound .

2-Trifluoromethylnicotinic Acid

  • Structure : CF₃ at position 2, carboxylic acid at position 3 (nicotinic acid).
  • Molecular Formula: C₇H₄F₃NO₂.
  • Key Differences: The free carboxylic acid (vs. ester) increases solubility in polar solvents but reduces lipophilicity. Lacks the amino group, limiting hydrogen-bonding interactions critical in drug design .

Data Table: Structural and Functional Comparison

Compound Name Substituent (Position 2) Substituent (Position 6) Ester Position Molecular Formula Reactivity/Applications
Methyl 2-amino-6-(trifluoromethyl)isonicotinate -NH₂ -CF₃ 4 C₈H₇F₃N₂O₂ Precursor for amidation; bioactivity modulation
Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate -OH -CF₃ 4 C₈H₆F₃NO₃ Acid-catalyzed reactions; hydrolysis-prone
Methyl 2-chloro-6-(trifluoromethyl)nicotinate -Cl -CF₃ 3 C₈H₅ClF₃NO₂ Nucleophilic substitution; synthetic intermediate
2-Trifluoromethylnicotinic acid -CF₃ -H (assumed) N/A (acid) C₇H₄F₃NO₂ Solubility in polar solvents; limited membrane permeability

Biological Activity

Methyl 2-amino-6-(trifluoromethyl)isonicotinate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound possesses a trifluoromethyl group at the 6-position of the isonicotinic acid structure, which significantly influences its chemical reactivity and biological properties. The presence of the amino group at the 2-position further enhances its potential as a bioactive compound.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been investigated as an inhibitor of HIV-1 reverse transcriptase, specifically targeting its ribonuclease H function. It acts as an allosteric dual-site inhibitor, blocking both polymerase and ribonuclease H functions, which is crucial for viral replication .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown that related compounds demonstrate significant activity against Gram-positive and Gram-negative bacteria .

Biological Activity Data

Activity Type Target/Pathogen IC50/MIC Value Reference
Enzyme InhibitionHIV-1 Reverse TranscriptaseSpecific values not reported
Antimicrobial ActivityStaphylococcus aureusMIC < 12.5 µg/mL
Antiviral ActivityVarious viral strainsSpecific values not reported

Case Studies

  • HIV-1 Reverse Transcriptase Inhibition : A study highlighted the dual-targeting capability of this compound, noting its effectiveness in inhibiting both polymerase and ribonuclease H activities in vitro. This suggests potential for development into a therapeutic agent for HIV treatment .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of various derivatives of this compound, revealing significant inhibitory effects against a range of bacteria, including resistant strains. The study found that modifications to the trifluoromethyl group could enhance efficacy .
  • Cytotoxicity Studies : Additional research has explored the cytotoxic effects of this compound on cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis in certain types of cancer cells .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reagents & ConditionsProductYieldMechanismSource
1M NaOH, reflux, 4–6 hours2-Amino-6-(trifluoromethyl)isonicotinic acid85–90%Nucleophilic acyl substitution
H₂SO₄ (10%), ethanol, 80°C, 8hSame as above78%Acid-catalyzed ester hydrolysis

This reaction is critical for generating bioactive carboxylic acid derivatives, as seen in analogous nicotinate systems .

Substitution at the Amino Group

The amino group participates in nucleophilic substitution and acylation reactions.

Alkylation

Reagents & ConditionsProductYieldNotesSource
CH₃I, K₂CO₃, DMF, 60°C, 12hN-Methyl-2-amino-6-(trifluoromethyl)isonicotinate65%Selective N-alkylation
Benzyl bromide, Et₃N, THF, RT, 24hN-Benzyl derivative72%Requires mild conditions

Acylation

Reagents & ConditionsProductYieldNotesSource
Acetyl chloride, pyridine, 0°C, 2hN-Acetyl-2-amino-6-(trifluoromethyl)isonicotinate88%Rapid reaction at low temps
Benzoyl chloride, DMAP, CH₂Cl₂, RTN-Benzoyl derivative81%Catalyzed by DMAP

Reduction of the Ester Group

The ester moiety can be reduced to a primary alcohol.

Reagents & ConditionsProductYieldMechanismSource
LiAlH₄, THF, 0°C to reflux, 3h2-Amino-6-(trifluoromethyl)isonicotinic alcohol70%Hydride reduction
NaBH₄, MeOH, RT, 6hSame as above55%Mild reducing conditions

Oxidation Reactions

The amino group can be oxidized to nitro or nitroso derivatives under controlled conditions.

Reagents & ConditionsProductYieldNotesSource
H₂O₂, AcOH, 50°C, 8h2-Nitro-6-(trifluoromethyl)isonicotinate62%Peroxide-mediated oxidation
KMnO₄, H₂SO₄, RT, 12hSame as above58%Strong oxidative conditions

Electrophilic Aromatic Substitution

Despite the electron-withdrawing trifluoromethyl group, directed substitution can occur at position 5 under harsh conditions.

Reagents & ConditionsProductYieldNotesSource
HNO₃, H₂SO₄, 100°C, 6h2-Amino-5-nitro-6-(trifluoromethyl)isonicotinate40%Low yield due to steric and electronic effects
SO₃, H₂SO₄, 80°C, 10hSulfonated derivative35%Limited applicability

Cross-Coupling Reactions

The amino group facilitates palladium-catalyzed coupling reactions.

Reagents & ConditionsProductYieldNotesSource
Pd(OAc)₂, Xantphos, Cs₂CO₃, aryl bromideBiaryl derivatives60–75%Buchwald-Hartwig amination

Q & A

Q. What role do silyl radicals play in C(sp³)−H activation during synthesis?

  • Methodological Answer : Silyl radicals (e.g., TMS-•) abstract hydrogen atoms from N-fluoroarylsulfonamides, generating carbon-centered radicals that undergo coupling with pyridinium salts. This mechanism avoids transition-metal catalysts, reducing side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-6-(trifluoromethyl)isonicotinate
Reactant of Route 2
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Methyl 2-amino-6-(trifluoromethyl)isonicotinate

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